4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

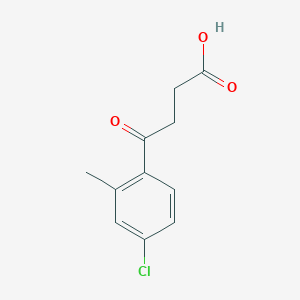

4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRHDOONJOREQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645491 |

Source

|

| Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91193-36-1 |

Source

|

| Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potential therapeutic targets for 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

An In-Depth Technical Guide to Elucidating the Therapeutic Potential of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Abstract

This compound represents a novel chemical entity with a structure suggestive of multiple, potent biological activities. This whitepaper provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the elucidation of its potential therapeutic targets. By leveraging structural analogies to well-characterized compound classes—namely arylalkanoic acids and butyric acid derivatives—we present a series of data-driven hypotheses and a corresponding strategic research plan. This guide is structured not as a rigid template, but as a dynamic, logical framework for discovery, complete with detailed experimental protocols and workflow visualizations, designed to systematically uncover and validate the therapeutic promise of this molecule.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutics often begins with unique chemical structures that hold the promise of new biological interactions. This compound is one such molecule. Its architecture, featuring an aryl ketone linked to a butyric acid moiety, positions it at the intersection of two pharmacologically significant families: the arylalkanoic acids, renowned for their anti-inflammatory properties, and the butyric acid derivatives, recognized as epigenetic modulators and metabolic regulators.[1][2][3]

To date, the specific biological activities of this compound remain uncharacterized in public-domain literature. This absence of data presents not a barrier, but an opportunity for systematic, hypothesis-driven exploration. This guide provides the strategic framework for such an exploration, moving from predictive analysis based on structural similarity to robust, empirical validation.

Strategic Framework for Target Identification

Our approach is bifurcated, focusing on two primary, plausible mechanistic avenues suggested by the compound's structure, complemented by an unbiased, agnostic discovery strategy.

Caption: Overall strategic workflow for target identification.

Hypothesis 1: An NSAID in Disguise? Targeting Cyclooxygenases

The most apparent structural feature of our lead compound is its arylalkanoic acid-like scaffold. This class includes many of the most successful non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

3.1 Mechanistic Postulate

We hypothesize that this compound may function as a direct inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

Caption: Proposed inhibitory action on the COX pathway.

3.2 Experimental Validation Plan

A tiered approach is recommended, moving from simple, direct enzyme inhibition assays to more complex cell-based and in vivo models.

| Tier | Experiment | Objective | Primary Endpoint(s) |

| 1 | In Vitro COX Inhibition Assay | To determine direct inhibitory activity and selectivity. | IC50 values for COX-1 and COX-2. |

| 2 | Cell-Based Prostaglandin E2 (PGE2) Assay | To confirm target engagement in a cellular context. | Reduction in LPS-stimulated PGE2 production. |

| 3 | In Vivo Carrageenan-Induced Paw Edema | To assess anti-inflammatory efficacy in an acute animal model. | Reduction in paw volume. |

3.3 Detailed Experimental Protocol: Tier 1 - In Vitro COX Inhibition Assay

This protocol is based on a commercially available colorimetric COX inhibitor screening assay kit.

-

Reagent Preparation :

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a solution of Arachidonic Acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Compound Preparation :

-

Create a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in Assay Buffer to generate a range of test concentrations (e.g., 1 nM to 100 µM). Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add 150 µL of Assay Buffer.

-

Add 10 µL of Heme.

-

Add 10 µL of either COX-1 or COX-2 enzyme.

-

Add 10 µL of the diluted test compound or control.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

-

Monitor the absorbance at 590 nm every 30 seconds for 5 minutes using a plate reader.

-

-

Data Analysis :

-

Calculate the rate of reaction for each concentration.

-

Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.

-

Plot percent inhibition versus log[concentration] and fit a dose-response curve to determine the IC50 value for each enzyme.

-

Hypothesis 2: An Epigenetic or Metabolic Modulator?

The butyric acid component of the molecule is structurally related to butyrate, a short-chain fatty acid (SCFA) with profound biological effects. Butyrate is a well-known inhibitor of histone deacetylases (HDACs) and an activator of peroxisome proliferator-activated receptor gamma (PPAR-γ).[1][5] Derivatives of butyric acid are being actively investigated as anti-cancer agents.[6]

4.1 Mechanistic Postulate

We hypothesize that this compound may either act as a pro-drug that releases a butyrate-like active molecule or directly mimic butyrate's effects, leading to HDAC inhibition or PPAR-γ activation. Such actions could induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Proposed mechanism via HDAC inhibition.

4.2 Experimental Validation Plan

| Tier | Experiment | Objective | Primary Endpoint(s) |

| 1 | In Vitro Pan-HDAC Activity Assay | To determine direct inhibitory activity against HDAC enzymes. | IC50 value against a mixture of HDACs. |

| 2 | Cellular Histone Acetylation Assay | To measure the downstream effect of HDAC inhibition in cells. | Increased levels of acetylated Histone H3/H4. |

| 3 | Cancer Cell Line Proliferation/Apoptosis Assay | To assess the anti-neoplastic potential of the compound. | GI50 (growth inhibition) and induction of Caspase-3/7 activity. |

4.3 Detailed Experimental Protocol: Tier 2 - Cellular Histone Acetylation Assay

This protocol uses an immunofluorescence-based approach in a colorectal cancer cell line (e.g., HCT116).

-

Cell Culture and Treatment :

-

Plate HCT116 cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include sodium butyrate as a positive control.

-

-

Fixation and Permeabilization :

-

Aspirate the media and wash cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining :

-

Wash three times with PBS.

-

Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against acetylated-Histone H3 (e.g., anti-acetyl-H3K9) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis :

-

Wash three times with PBS.

-

Add imaging buffer to the wells.

-

Acquire images using a high-content imaging system.

-

Quantify the mean fluorescence intensity of the acetyl-H3 signal within the DAPI-defined nuclear area for each cell. Average the values across multiple fields per well.

-

Plot the normalized fluorescence intensity against compound concentration to determine the EC50 for histone hyperacetylation.

-

An Agnostic Approach: Phenotypic and Proteomic Screening

While hypothesis-driven research is powerful, it is inherently biased by our existing knowledge. An agnostic approach can uncover entirely novel mechanisms of action.

-

Phenotypic Screening : Utilize high-content imaging or other multi-parameter readouts to screen the compound against a diverse panel of cell lines. Analyzing the "phenoprint" or pattern of cellular changes can provide clues to the mechanism of action by comparing it to the phenoprints of reference compounds with known targets.

-

Chemical Proteomics : This powerful technique aims to identify the direct binding partners of a small molecule. A common approach is affinity-based pulldown, where the compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.

Conclusion and Forward Outlook

This compound is a compound of significant interest, standing at the crossroads of anti-inflammatory and epigenetic-modulating pharmacophores. The structured, multi-pronged research plan detailed in this guide—combining hypothesis-driven validation with agnostic discovery—provides a robust and efficient pathway to elucidate its therapeutic targets and unlock its full clinical potential. The causality behind each experimental choice is designed to build a self-validating dataset, ensuring that by progressing through the tiers of investigation, researchers can build a comprehensive and trustworthy profile of this promising molecule.

References

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed. Available at: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. Available at: [Link]

-

Derivatives of butyric acid as potential anti-neoplastic agents - PubMed. Available at: [Link]

-

Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. Available at: [Link]

-

Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC - NIH. Available at: [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

-

The Importance of Butyric Acid and Its Derivatives - BioFuran Materials. Available at: [Link]

-

Butyric acid - Wikipedia. Available at: [Link]

-

Butyric acid: Applications and recent advances in its bioproduction - ResearchGate. Available at: [Link]

-

Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

Sources

- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Butyric acid - Wikipedia [en.wikipedia.org]

- 6. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric Acid: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. The protocol is centered around the robust and well-established Friedel-Crafts acylation reaction. Detailed procedural steps, safety precautions, and methods for purification and characterization are outlined to ensure reproducibility and high purity of the final product. This guide is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction and Significance

This compound is a keto-acid derivative that serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, allows for diverse chemical modifications. The reliable synthesis of this compound in high purity is therefore of significant interest to the scientific community.

The primary synthetic route to this class of compounds is the Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound, in this case, 3-chlorotoluene, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst.[2]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism. The Lewis acid, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. The aromatic ring of 3-chlorotoluene then acts as a nucleophile, attacking the acylium ion. This is followed by the loss of a proton to restore aromaticity and yield the final product after an aqueous workup.

The regioselectivity of the acylation on 3-chlorotoluene is directed by the existing substituents. The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. The acylation is expected to occur predominantly at the position that is para to the activating methyl group and ortho to the deactivating chloro group. This is due to the synergistic directing effects and the steric hindrance at other positions, leading to the desired 4-chloro-2-methylphenyl regioisomer.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Chlorotoluene | 108-41-8 | 126.58 | 12.65 g (10.9 mL) | 0.10 |

| Succinic Anhydride | 108-30-5 | 100.07 | 10.0 g | 0.10 |

| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 50 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

| Toluene | 108-88-3 | 92.14 | For recrystallization | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried before use.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (50 mL). Cool the suspension to 0-5 °C using an ice-water bath.

-

In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in 3-chlorotoluene (12.65 g, 0.10 mol) and add this solution to the addition funnel.

-

Reaction Execution: Add the 3-chlorotoluene/succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. A vigorous evolution of HCl gas will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The color of the mixture will typically darken.

Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of dichloromethane and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with another 25 mL portion of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with 50 mL of brine is recommended.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. The expected melting point is in the range of 135-138 °C.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O) of the ketone and carboxylic acid, as well as the C-H and C=C bonds of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the different protons in the molecule. Expect signals for the aromatic protons, the methyl group protons, and the methylene protons of the butyric acid chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the aromatic carbons.

-

Safety and Hazard Information

-

3-Chlorotoluene: Flammable liquid and vapor. Harmful if inhaled. Toxic to aquatic life with long-lasting effects.[3]

-

Succinic Anhydride: Causes serious eye damage. May cause an allergic skin reaction.

-

Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water.

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety precautions in a chemical fume hood.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of 3-chlorotoluene with succinic anhydride provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can consistently obtain the desired product in high purity. The characterization techniques described are essential for verifying the structure and purity of the final compound.

References

- Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 24, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Long-Term Stability Study of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

Introduction: The Imperative for Stability Assessment

4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is a molecule of interest in pharmaceutical development, possessing both a carboxylic acid and a ketone functional group attached to a substituted aromatic ring. The inherent reactivity of these moieties necessitates a thorough evaluation of the compound's stability under various environmental conditions. A long-term stability study is not merely a regulatory requirement but a cornerstone of ensuring the safety, efficacy, and quality of a potential drug substance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust long-term stability study for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The primary objective of this stability study is to establish a re-test period for the drug substance by providing evidence on how its quality varies over time under the influence of temperature, humidity, and light.[2] The findings from this study are critical for determining appropriate storage conditions and shelf-life.

Scientific Rationale: Anticipating Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that must be investigated. A proactive understanding of these pathways is essential for developing a truly stability-indicating analytical method.

-

Hydrolysis: The carboxylic acid moiety is susceptible to esterification if residual alcohols are present, though this is less likely for a drug substance. More critically, other functional groups could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The benzylic position adjacent to the ketone and the aromatic ring itself are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.

-

Photodegradation: The aromatic ring and the carbonyl group are chromophores that can absorb UV-Vis radiation, potentially leading to photolytic cleavage or rearrangement reactions.[3][4][5]

-

Decarboxylation: While generally requiring high temperatures, the potential for decarboxylation of the butyric acid chain, especially in the presence of certain catalysts or extreme pH, should not be entirely dismissed.

A foundational element of this stability program is a forced degradation study.[3] By subjecting the compound to stress conditions (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis), we can intentionally generate degradation products. This is invaluable for elucidating the degradation pathways and for the development and validation of a stability-indicating analytical method capable of separating and quantifying the parent compound from its potential impurities.

Designing the Long-Term Stability Study: A Framework for Rigor

The design of the long-term stability study must be in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure global regulatory acceptance.[1][2][6][7]

Study Parameters

| Parameter | Specification | Rationale |

| Drug Substance | This compound (minimum of three representative batches) | Using multiple batches provides an understanding of the variability in stability due to minor differences in the manufacturing process. |

| Container Closure System | Inert, light-resistant containers (e.g., amber glass vials with Teflon-lined caps) | To protect the substance from light and prevent interaction with the container material. |

| Storage Conditions | Long-Term: 25°C ± 2°C / 60% RH ± 5% RHIntermediate: 30°C ± 2°C / 65% RH ± 5% RHAccelerated: 40°C ± 2°C / 75% RH ± 5% RH | These conditions simulate the climatic zones of the ICH regions and are designed to accelerate potential degradation to predict long-term stability.[6][7] |

| Testing Frequency | Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 monthsIntermediate: 0, 6, 9, and 12 monthsAccelerated: 0, 3, and 6 months | A sufficient number of time points are necessary to establish a reliable degradation profile. |

| Analytical Tests | Appearance, Assay, Degradation Products, Water Content | These tests provide a comprehensive assessment of the physical and chemical stability of the drug substance. |

Experimental Workflow for Long-Term Stability Study

Caption: Workflow of the long-term stability study.

Protocol: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[8] The following protocol outlines the development and validation of such a method for this compound, in accordance with ICH Q2(R1) guidelines.[9][10][11][12]

Method Development

The initial method development will be guided by the chemical properties of the analyte (an aromatic carboxylic acid). A reverse-phase HPLC method is a suitable starting point.

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice for retaining the relatively non-polar analyte.

-

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent will be used.

-

Aqueous Phase: A phosphate or acetate buffer at a pH of around 2.5-3.0 will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

-

Organic Phase: Acetonitrile is a common choice due to its low UV cutoff and good solubilizing properties.

-

-

Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Gradient Elution: A gradient elution program (varying the ratio of organic to aqueous phase over time) will likely be necessary to ensure the separation of the parent compound from both early and late-eluting degradation products.

Forced Degradation Study

To ensure the method is stability-indicating, a forced degradation study must be performed.

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photodegradation: Expose the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5]

The stressed samples are then analyzed by the developed HPLC method. The peak purity of the parent compound in the presence of degradation products should be assessed using a photodiode array (PDA) detector to confirm that the chromatographic peak is spectrally homogeneous.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose. The following parameters should be evaluated according to ICH Q2(R1).[9][10][11][12]

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from degradation products or impurities at the retention time of the analyte peak. Peak purity index > 0.999. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |

| Accuracy | Mean recovery of 98.0% to 102.0% for the analyte spiked into a placebo or at different concentration levels. |

| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days, by different analysts, or with different equipment. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be accurate and precise. |

| Robustness | The method's performance should not be significantly affected by deliberate small variations in method parameters (e.g., ±0.2 pH unit change in mobile phase, ±2% change in organic phase composition, ±5°C change in column temperature). |

| Solution Stability | The analyte should be stable in the analytical solvent for the duration of the analysis (e.g., 24 hours at room temperature), with no significant change in concentration. |

Step-by-Step HPLC Protocol

-

Preparation of Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Preparation of Mobile Phase B: Acetonitrile (HPLC grade).

-

Preparation of Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Preparation of Sample Solution: Prepare the sample solution from the stability study in the same manner as the standard solution to achieve a target concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at λmax (e.g., 254 nm)

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

-

System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

-

Analysis: Inject the blank (diluent), standard solution, and sample solutions.

-

Calculation: Calculate the assay of this compound and the percentage of each degradation product.

Method Validation Workflow

Sources

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fda.gov [fda.gov]

- 8. sepscience.com [sepscience.com]

- 9. starodub.nl [starodub.nl]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Guide: Optimal Recrystallization Solvent for 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive, experience-driven approach to identifying the optimal recrystallization solvent for 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to similar molecules.

Part 1: Core Principles & Analysis of the Target Molecule

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for the recovery of pure crystals upon cooling while impurities remain in the solution (mother liquor).[1]

Analysis of 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid:

To make an educated choice of solvent, we must first analyze the structure of our target molecule. It possesses distinct regions of varying polarity:

-

Polar, Protic Group: The carboxylic acid (-COOH) is the most prominent polar feature. It can act as both a hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents.

-

Polar, Aprotic Group: The ketone carbonyl group (C=O) contributes to the molecule's overall polarity.

-

Nonpolar Region: The substituted phenyl ring (with chloro- and methyl- groups) and the butanoic acid's aliphatic chain are nonpolar.

This dualistic nature—possessing both significant polar and nonpolar characteristics—suggests that a single solvent of intermediate polarity or, more likely, a mixed-solvent system will be most effective. A structurally similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is noted to be insoluble in water, which strongly indicates that our more halogenated target will also be poorly soluble in water alone.[3][4][5]

Part 2: Troubleshooting Guide - A Systematic Approach to Solvent Selection

This section is designed as a practical, question-driven workflow to guide you through the solvent selection process.

Q1: I'm starting with a new batch of crude product. Which solvent should I try first?

Answer: The most efficient approach is to perform a systematic, small-scale solvent screening test. This minimizes waste of your valuable compound and quickly identifies promising candidates. The goal is to find a solvent that dissolves the compound when hot but not when cold.[6][7]

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your crude 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid into several small test tubes.

-

Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane) dropwise, starting with ~0.5 mL. Agitate each tube.

-

Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[7]

-

-

Heating: For solvents where the solid did not dissolve at room temperature, gently heat the test tubes in a water or sand bath while stirring. Add more solvent dropwise until the solid just dissolves.

-

Observation 1: If the solid dissolves completely in a reasonable volume of hot solvent, this is a promising candidate .

-

Observation 2: If the solid remains insoluble even after adding a significant volume (e.g., >3 mL) of boiling solvent, the solvent is unsuitable .[7]

-

-

Cooling: Allow the promising hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

-

Observation: The ideal solvent is one that produces a high yield of crystalline solid upon cooling.

-

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process during the solvent screening experiment.

Caption: Decision workflow for single-solvent screening.

Q2: No single solvent gives a good result. What is the next step?

Answer: This is a very common scenario for molecules with mixed polarity. The solution is to use a binary or "mixed-solvent" system. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[8][9]

Commonly Successful Pairs for Carboxylic Acids:

Experimental Protocol: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Acetone).

-

Anti-Solvent Addition: While the solution is still hot, add the "poor" anti-solvent (e.g., Hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add one or two drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[8]

-

Crystallization: Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The gradual decrease in solubility will promote the formation of pure crystals.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: My compound separated as an oil, not crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is above the melting point of the solute.[2] It can also be caused by cooling the solution too rapidly.

Troubleshooting Steps:

-

Re-heat the Solution: Re-heat the mixture until the oil fully redissolves.

-

Add More Solvent: Add more of the "good" solvent to decrease the saturation point.

-

Ensure Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This is critical for allowing ordered crystals to form.

-

Change Solvents: If the problem persists, choose a solvent system with a lower boiling point.[11]

FAQ 2: The solution is cold, but no crystals have formed. How can I induce crystallization?

A supersaturated solution may need a nucleation point to begin crystallization.

Troubleshooting Steps:

-

Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic glass fragments can serve as nuclei for crystal growth.[2][12]

-

Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[12]

-

Reduce Solvent Volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and attempt to cool it again.[12]

FAQ 3: My final yield is very low. How can I improve it?

Poor recovery can result from several factors.

Troubleshooting Steps:

-

Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum volume of hot solvent required to dissolve the solid. Any excess will retain more product in the mother liquor upon cooling.[13]

-

Cool Thoroughly: Ensure the solution is cooled sufficiently. After reaching room temperature, cool it further in an ice-water bath to maximize precipitation.

-

Cold Washing: When washing the collected crystals in the filter, always use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will dissolve some of your purified product.[7]

FAQ 4: The product is still impure after recrystallization. What's next?

Troubleshooting Steps:

-

Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.

-

Change Solvent System: Impurities may have similar solubility profiles in the chosen solvent. Recrystallizing from a different solvent system with different polarity can effectively remove these persistent impurities.

-

Use Activated Charcoal: If your product has a colored tint due to highly conjugated impurities, you can use activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[14]

Part 4: Data Summary & Protocols

Table 1: Properties of Suggested Solvents

| Solvent | Boiling Point (°C) | Polarity | Key Safety Considerations |

| Water | 100 | High | Non-flammable, non-toxic. |

| Ethanol | 78 | High | Flammable. |

| Acetone | 56 | Medium-High | Highly flammable. |

| Ethyl Acetate | 77 | Medium | Flammable. |

| Toluene | 111 | Low | Flammable, toxic. Use in a fume hood. |

| Hexane | 69 | Low | Highly flammable. Use in a fume hood. |

Data sourced from general chemical reference data.[11]

References

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. In: Wikipedia. [Link]

-

Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. [Link]

-

Recrystallization - Single Solvent. University of Calgary Chemistry Department. [Link]

-

Common Solvents for Crystallization. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Recrystallization. Homi Bhabha Centre for Science Education. [Link]

-

Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

-

4-chloro-4-oxobutanoic acid. ChemBK. [Link]

-

Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. [Link]

-

Recrystallization. University of Colorado, Boulder. [Link]

-

4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. mt.com [mt.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Home Page [chem.ualberta.ca]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Troubleshooting and minimizing side reactions in 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and optimize your yield and purity.

Introduction to the Synthesis

The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[3] The reaction involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the aromatic ring of 2-chlorotoluene.[3]

While seemingly straightforward, this reaction is prone to several challenges that can impact the yield and purity of the final product. Understanding the underlying mechanisms and potential pitfalls is crucial for successful synthesis.

Visualizing the Core Reaction

Caption: General workflow of the Friedel-Crafts acylation for the target synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[4]

-

Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

-

Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous solvent, and freshly opened or properly stored anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

-

-

Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[5] This is because the product, a ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[4]

-

Solution: For the acylation with succinic anhydride, at least two equivalents of AlCl₃ are typically required: one to react with the anhydride to form the acylium ion and another to complex with the resulting carbonyl group. A third equivalent may be necessary to account for complexation with the carboxylic acid moiety. Experiment with increasing the molar ratio of AlCl₃ to your limiting reagent.

-

-

Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.

-

Solution: While some Friedel-Crafts acylations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy. However, excessive heat can lead to side reactions and decomposition. Monitor your reaction progress using Thin Layer Chromatography (TLC) and optimize the temperature accordingly. A typical starting point would be to run the reaction at 0-5 °C initially, followed by a slow warm-up to room temperature or gentle heating (e.g., 40-50 °C).

-

-

Poor Quality of Reagents: The purity of 2-chlorotoluene and succinic anhydride is paramount.

-

Solution: Use freshly distilled 2-chlorotoluene and high-purity succinic anhydride. Impurities can lead to the formation of unwanted byproducts and consume the catalyst.

-

| Parameter | Recommendation | Rationale |

| Catalyst (AlCl₃) | Use fresh, anhydrous AlCl₃ under an inert atmosphere. | AlCl₃ is highly hygroscopic and deactivates in the presence of moisture. |

| Catalyst Stoichiometry | Start with at least 2.2 equivalents relative to the limiting reagent. | Both the acylating agent and the ketone product complex with the catalyst. |

| Solvent | Use a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane). | Prevents catalyst deactivation and unwanted side reactions. |

| Temperature | Gradual increase from 0 °C to room temperature or gentle heating. | Balances reaction rate with the minimization of side reactions. |

Question 2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomeric products is a significant challenge in the Friedel-Crafts acylation of substituted benzenes. In the case of 2-chlorotoluene, the methyl group is an ortho-, para-director and activating, while the chloro group is an ortho-, para-director and deactivating. The directing effects of these two substituents will influence the position of acylation.

-

Understanding Directing Effects: The methyl group is an activating group, and the chloro group is a deactivating group. The incoming electrophile (the acylium ion) will preferentially add to the positions most activated by the methyl group and least deactivated by the chloro group. The primary site of acylation is expected to be para to the methyl group and meta to the chloro group, yielding the desired this compound. However, other isomers can form.

-

Minimizing Isomer Formation:

-

Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Less polar solvents can sometimes enhance selectivity.

-

Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product.

-

Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles, although they are generally less reactive.

-

Question 3: My final product is difficult to purify and appears to contain polymeric or tar-like substances. What is causing this and how can I prevent it?

Answer:

The formation of tar-like substances is often a result of side reactions occurring at elevated temperatures or due to the presence of impurities.

-

Causes of Tar Formation:

-

Excessive Heat: High reaction temperatures can lead to polymerization and decomposition of both reactants and products.

-

Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions, especially at higher temperatures.

-

Clemmensen Reduction Side Reactions: If a subsequent Clemmensen reduction is performed to reduce the ketone, the strongly acidic conditions can promote polymerization.[6][7][8]

-

-

Prevention and Purification:

-

Strict Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

-

Appropriate Quenching: After the reaction is complete, quench the reaction mixture carefully by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes and precipitate the crude product.

-

Purification Strategy: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). An alternative method involves dissolving the crude product in a dilute sodium bicarbonate solution, washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[9]

-

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this synthesis?

A1: The Lewis acid, typically AlCl₃, plays a crucial role in activating the succinic anhydride.[3][10] It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion, which is the key electrophile in this reaction.[11]

Q2: Can I use an acyl chloride instead of succinic anhydride?

A2: Yes, you could theoretically use 4-chloro-4-oxobutanoyl chloride as the acylating agent. However, succinic anhydride is often preferred as it is a stable, crystalline solid that is easier to handle than the corresponding acyl chloride, which can be lachrymatory and moisture-sensitive.

Q3: Are there any alternative synthetic routes to this compound?

A3: While Friedel-Crafts acylation is the most direct route, other multi-step sequences could be envisioned. For instance, one could perform a Friedel-Crafts alkylation with a suitable precursor, followed by oxidation. However, Friedel-Crafts alkylations are often prone to rearrangements and polyalkylation, making the acylation route generally more reliable for obtaining a single product.[5][12]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (2-chlorotoluene and succinic anhydride) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

-

Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and avoid contact with skin and eyes.

-

Solvents: The chlorinated solvents often used in this reaction are toxic and potentially carcinogenic. Use them in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol: A Validated Starting Point

This protocol provides a general methodology for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

-

Preparation:

-

Oven-dry all glassware overnight and allow it to cool in a desiccator.

-

Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube) under an inert atmosphere.

-

-

Reaction Setup:

-

To the reaction flask, add anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent (e.g., 1,2-dichloroethane).

-

Cool the mixture in an ice bath to 0-5 °C.

-

In a separate flask, dissolve succinic anhydride (1.0 equivalent) and 2-chlorotoluene (1.1 equivalents) in the same dry solvent.

-

-

Reaction Execution:

-

Slowly add the solution of succinic anhydride and 2-chlorotoluene to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to room temperature.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.

References

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. [Link]

-

HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]

- Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

- Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Arabian Journal of Chemistry. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Wikipedia. Clemmensen reduction. [Link]

-

ResearchGate. A Straightforward Route to E-γ-Aryl-α-oxobutenoic Esters by One-step Acid-catalysed Crotonisation of Pyruvates | Request PDF. [Link]

-

SlideShare. CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [Link]

-

MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

-

Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. [Link]

-

YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

YouTube. Clemmensen reduction | Named Organic Reactions | Organic Chemistry | Chemwonders. [Link]

-

Juniper Publishers. The Clemmensen Reduction. [Link]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Forced Degradation Studies for 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. It is designed to move beyond simple protocols by explaining the rationale behind experimental choices and offering practical solutions to common challenges.

Introduction: The "Why" of Stress Testing

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Its primary purpose is to identify the likely degradation products of a drug substance, which in turn helps to establish its intrinsic stability, understand degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method.[3][4] A properly validated stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or impurities.

The subject of this guide, this compound, possesses several functional groups that can be susceptible to degradation under various stress conditions. Understanding its structure is key to anticipating its stability profile.

Chemical Structure: this compound

-

Molecular Formula: C₁₁H₁₁ClO₃

-

Molecular Weight: 226.66 g/mol

-

Key Functional Groups:

-

Aromatic Ketone: Generally stable, but the carbonyl group can influence the reactivity of the aromatic ring.

-

Carboxylic Acid: Susceptible to reactions like decarboxylation under specific conditions, although this is less likely as it is not a beta-keto acid.[5][6]

-

Chlorinated Aromatic Ring: The chloro- and methyl- substituents direct the reactivity of the ring. The C-Cl bond can be susceptible to photolytic cleavage.

-

Aliphatic Chain: Provides a backbone but is generally less reactive than the other functional groups.

-

Section 1: Experimental Design and Protocols

A successful forced degradation study hinges on a well-designed experimental plan that exposes the molecule to a range of relevant stresses without completely destroying it. The industry-accepted target for degradation is typically between 5-20%.[7][8] This range ensures that a sufficient quantity of degradants is formed for detection and characterization, while enough parent API remains to demonstrate analytical separation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from initial setup to final analysis.

Caption: High-level workflow for forced degradation studies.

Recommended Stress Conditions & Protocols

The following protocols are starting points and should be optimized to achieve the target 5-20% degradation.

| Stress Condition | Reagents & Parameters | Rationale & Key Considerations |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Tests for lability in acidic environments. The ketone and carboxylic acid are expected to be stable, but this is a mandatory test.[1] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24 hours | Evaluates stability in alkaline conditions. The molecule is expected to be more stable than an ester but must be tested.[1] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Hydrogen peroxide mimics oxidative stress.[9] Aromatic ketones can be resistant, but oxidation may occur on the aromatic ring or the methyl group.[10][11] |

| Thermal Degradation | Solid state at 80°C for 48 hours or in solution at 60°C | Assesses intrinsic thermal stability. Decarboxylation is a potential pathway for carboxylic acids, though less common for gamma-keto acids.[5] |

| Photolytic Degradation | Expose solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² (ICH Q1B) | The chlorinated aromatic ring is a potential chromophore, making it susceptible to photolytic cleavage or other light-induced reactions.[8] |

Step-by-Step Protocols

1. Acid Hydrolysis Protocol

-

Preparation: Accurately weigh and dissolve the API in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) if necessary, then dilute with 0.1 M HCl to the final target concentration (e.g., 1 mg/mL).

-

Stressing: Place the solution in a sealed, thermostated vial and heat at 60°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Quenching: Immediately cool the aliquot to room temperature and neutralize it with an equivalent molar amount of NaOH. This is critical to stop the reaction before HPLC analysis.

-

Analysis: Dilute the neutralized sample with the mobile phase and inject it into the HPLC system.

2. Oxidative Degradation Protocol

-

Preparation: Dissolve the API in a suitable solvent and dilute to the target concentration (e.g., 1 mg/mL) with 3% H₂O₂.

-

Stressing: Store the solution at room temperature, protected from light to prevent confounding photolytic effects.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Quenching: No quenching is typically required, but samples should be analyzed promptly.

-

Analysis: Dilute with the mobile phase and inject.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I am not observing any degradation (or <5%) under the recommended conditions. What should I do?

Answer: This indicates the molecule is highly stable under the initial stress conditions. To induce degradation, the stress must be intensified systematically.[1]

-

Probable Cause: The energy input (thermal, chemical, or photolytic) is insufficient to break the relevant chemical bonds.

-

Step-by-Step Solution:

-

For Hydrolysis (Acid/Base):

-

Increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M).

-

If increasing concentration is ineffective, increase the temperature (e.g., from 60°C to 80°C) or prolong the exposure time.

-

-

For Oxidation:

-

Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%).

-

Gently heat the solution (e.g., to 40°C), as this can accelerate the reaction.

-

-

For Thermal Stress:

-

Increase the temperature in 10-20°C increments. Be cautious of the melting point if stressing in a solid state.

-

-

For Photolytic Stress:

-

Increase the duration of exposure to the light source. Ensure the ICH Q1B dose requirements are met and then exceeded if necessary.[8]

-

-

Q2: The degradation is too extensive (>20%), and I am seeing multiple secondary degradants. How can I control this?

Answer: Excessive degradation suggests the stress conditions are too harsh. This can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product under normal storage conditions.[1]

-

Probable Cause: The applied stress is far beyond what is needed to break the weakest bonds, leading to a cascade of subsequent reactions.

-

Step-by-Step Solution:

-

For Hydrolysis (Acid/Base):

-

Decrease the concentration of the acid/base (e.g., from 1.0 M to 0.1 M or 0.01 M).

-

Lower the temperature or significantly shorten the exposure time, taking more frequent, earlier time points.

-

-

For Oxidation:

-

Decrease the concentration of H₂O₂ (e.g., from 3% to 1% or 0.3%).

-

Conduct the experiment at a reduced temperature (e.g., in an ice bath).

-

-

For Photolytic Stress:

-

Reduce the duration of light exposure. Use a neutral density filter if the light source intensity cannot be changed.

-

-

Q3: My mass balance is poor (e.g., <95% or >105%). What are the likely causes?

Answer: A poor mass balance is a critical issue that undermines the validity of a stability-indicating method.[12] It suggests that not all components are being accounted for correctly by the analytical method. An acceptable range is typically 95-105%.[12]

-

Probable Causes & Solutions:

-

Co-elution: A degradant peak may be co-eluting with the parent API peak, artificially inflating its area and hiding the true extent of degradation.

-

Solution: Optimize the HPLC method. Adjust the mobile phase gradient, change the organic modifier, try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or adjust the pH. A photodiode array (PDA) detector can help assess peak purity.

-

-

Different UV Response Factors: Degradants may have different chromophores than the parent API, leading to a weaker (or stronger) UV response at the chosen wavelength. A 10% decrease in API peak area may not correspond to a 10% total area for degradant peaks.

-

Solution: Use a PDA detector to analyze the samples at multiple wavelengths to find a more suitable wavelength. If possible, calculate relative response factors (RRF) for major degradants once they are isolated or identified.

-

-

Formation of Non-UV Active or Volatile Degradants: The degradation may produce small, volatile molecules (like CO₂) or compounds lacking a strong chromophore, which will be invisible to a UV detector.[12]

-

Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Mass spectrometry (MS) is also invaluable for detecting species that are not UV-active.

-

-

Precipitation or Adsorption: The API or its degradants may precipitate out of solution or adsorb onto the vial surface.

-

Solution: Visually inspect all stressed samples for cloudiness or particulates. Use a different co-solvent or change the sample concentration. Consider using silanized glass vials.

-

-

Caption: Troubleshooting logic for poor mass balance.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary if we already perform long-term stability testing?

Answer: Forced degradation and long-term stability studies serve different but complementary purposes. Forced degradation studies are performed early in development under harsh conditions to rapidly identify potential degradation products and establish a stability-indicating method.[3][4] Long-term stability studies (conducted under ICH-prescribed storage conditions) use this validated method to determine the actual shelf-life and storage requirements for the final drug product.

Q2: What is the formula for calculating mass balance?

Answer: The fundamental principle is that the initial amount of the API should equal the sum of the remaining API and all the degradants formed.[13] The formula is:

Mass Balance (%) = [(Assay of API post-stress) + (Sum of all Degradation Products)] / (Initial Assay of unstressed API) * 100[12]

Note: This calculation assumes the response factors of the degradants are the same as the parent API. If they differ significantly, corrections using Relative Response Factors (RRFs) are necessary for an accurate result.[13]

Q3: Do I need to identify the structure of every single degradation product?

Answer: Not necessarily. Regulatory guidelines (ICH Q3A/B) require identification and characterization of degradation products that appear above a certain threshold (e.g., >0.1%). You should focus on identifying the major degradants formed under each stress condition, as these are the most likely to appear during formal stability studies.

Q4: My HPLC system pressure is fluctuating wildly after injecting a stressed sample. What's wrong?

Answer: This is a common issue, especially with hydrolyzed samples.

-

Probable Cause: The sample was not properly neutralized after acid or base stress. Injecting a highly acidic or basic sample can cause precipitation of the API or mobile phase buffers on the column, leading to pressure fluctuations and potential column damage.[14] Another cause could be air bubbles in the pump or leaks in the system.[15]

-

Solution:

-

Always neutralize acid/base stressed samples before dilution and injection.

-

Ensure all mobile phases are properly degassed.

-

Check all system fittings for leaks.[14]

-

If the problem persists, disconnect the column and flush the system to remove any precipitates.

-

References

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Canonica, S., Laubscher, H.-U. (2008). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 112(20), 4560-4567. Retrieved from [Link]

-

Thenot, J. P., Hung, C. Y., Larriba-Andaluz, C., & Pennell, K. G. (2019). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Catalysts, 9(10), 834. Retrieved from [Link]

-

Pharma Stability. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Biology LibreTexts. (2021). 17.3: Ketone Bodies. Retrieved from [Link]

-

Li, Y., et al. (2020). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 124(3), 541-551. Retrieved from [Link]

-

Raghani, A. R., & Shishoo, C. J. (2004). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology, 28(11), 56-64. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of aromatic ketones by DCICA in absence of added chloride.... Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. Retrieved from [Link]

-

Bajaj, S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(5). Retrieved from [Link]

-

ASM Journals. (n.d.). Oxidative Degradation of Methyl Ketones. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Retrieved from [Link]

-

ResearchGate. (2023). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

-